Comparative In Vitro Biochemical IC50: GRD081 Matches the Class Benchmark BEZ235 Across PI3K Isoforms and mTOR
GRD081 demonstrates in vitro inhibitory potency against mTORC1, mTORC2, and all four class I PI3K isoforms (α, β, γ, δ) that is equivalent to BEZ235 (dactolisib), the prototypical imidazo[4,5-c]quinoline dual inhibitor [1]. BEZ235 has well-characterized IC50 values of 4 nM (p110α), 75 nM (p110β), 7 nM (p110δ), 5 nM (p110γ), and 20.7 nM (mTOR) in biochemical assays [2]. The Food and Chemical Toxicology paper explicitly states that GRD081 showed similar IC50 values to BEZ235, with particular emphasis on PI3Kα, the isoform most critical for solid tumor growth [1]. This establishes GRD081 as a potency-matched alternative to the class benchmark.
| Evidence Dimension | Biochemical IC50 against PI3K isoforms and mTOR |
|---|---|
| Target Compound Data | IC50 values reported as similar to BEZ235 for mTORC1, mTORC2, and PI3K α, β, γ, δ isoforms |
| Comparator Or Baseline | BEZ235 (dactolisib): p110α IC50 = 4 nM, p110β IC50 = 75 nM, p110δ IC50 = 7 nM, p110γ IC50 = 5 nM, mTOR IC50 = 20.7 nM |
| Quantified Difference | Equivalent inhibitory potency; no significant difference in biochemical IC50 values |
| Conditions | In vitro biochemical kinase inhibition assays; GRD081 and BEZ235 tested under comparable experimental conditions |
Why This Matters
For procurement decisions, this means GRD081 can serve as a direct potency-matched replacement for BEZ235 in any biochemical or cellular assay where BEZ235 is currently used, without requiring re-optimization of concentration ranges.
- [1] Xia, Z., Gao, T., Zong, Y., Zhang, X., Mao, Y., Yuan, B., & Lu, G. (2013). Evaluation of subchronic toxicity of GRD081, a dual PI3K/mTOR inhibitor, after 28-day repeated oral administration in Sprague–Dawley rats and beagle dogs. Food and Chemical Toxicology, 62, 687–698. View Source
- [2] Maira, S.-M., Stauffer, F., Brueggen, J., Furet, P., Schnell, C., Fritsch, C., Brachmann, S., Chène, P., De Pover, A., Schoemaker, K., Fabbro, D., Gabriel, D., Simonen, M., Murphy, L., Finan, P., Sellers, W., & García-Echeverría, C. (2008). Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity. Molecular Cancer Therapeutics, 7(7), 1851–1863. View Source
